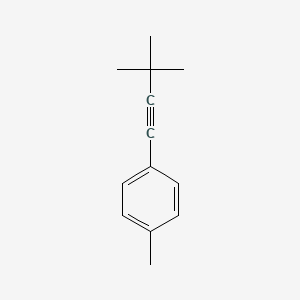

4-(3,3-Dimethyl-1-butynyl)toluene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79756-95-9 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-(3,3-dimethylbut-1-ynyl)-4-methylbenzene |

InChI |

InChI=1S/C13H16/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 |

InChI Key |

IDKJVGZFDLCFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3,3 Dimethyl 1 Butynyl Toluene

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis stands as a cornerstone of modern organic synthesis, providing powerful and versatile tools for the construction of carbon-carbon bonds. The synthesis of 4-(3,3-dimethyl-1-butynyl)toluene has been successfully achieved through various catalytic systems, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium-Catalyzed Sonogashira Coupling Approaches

The Sonogashira cross-coupling reaction is a premier method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper complexes, proceeds under mild conditions, often at room temperature and in the presence of a mild base, making it highly valuable for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

In the synthesis of this compound, the Sonogashira coupling involves the reaction of 4-halotoluene (commonly 4-iodotoluene (B166478) or 4-bromotoluene) with 3,3-dimethyl-1-butyne (B43207). The general scheme for this reaction is as follows:

Reaction Scheme: 4-X-C₆H₄CH₃ + H−C≡C−C(CH₃)₃ → 4-(CH₃)C₆H₄−C≡C−C(CH₃)₃ (where X = I, Br)

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final aryl alkyne product and regenerates the active palladium(0) catalyst. libretexts.org

A variety of palladium catalysts have been effectively employed in Sonogashira couplings, with palladium-phosphine complexes like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being the most common. libretexts.org The choice of ligand can significantly influence the reaction's efficiency. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity, sometimes even allowing for copper-free Sonogashira reactions. libretexts.org Research has also explored the use of N-heterocyclic carbene (NHC) palladium complexes as highly effective catalysts. organic-chemistry.org

An operationally simple Sonogashira reaction suitable for educational settings has been developed, coupling 2-methyl-3-butyn-2-ol (B105114) with various aryl iodides using catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in triethylamine (B128534) at room temperature. walisongo.ac.id This highlights the robustness and accessibility of the Sonogashira coupling for preparing compounds structurally related to this compound.

| Catalyst System | Aryl Halide | Alkyne | Conditions | Yield |

| Pd(PPh₃)₂Cl₂/CuI | 4-Iodotoluene | 3,3-Dimethyl-1-butyne | Et₃N, rt | High |

| Pd(OAc)₂/Urea | Aryl Halides | Terminal Alkynes | rt, Copper-free | Good |

| Pd₂(dba)₃/tBu₃P/CuI | (S p )-1 | Trimethylsilylacetylene | - | 77% |

Copper-Mediated Arylation Protocols

Copper-catalyzed reactions, particularly the Ullmann-type condensation, represent one of the oldest methods for forming carbon-heteroatom and carbon-carbon bonds. nih.gov While traditionally requiring harsh conditions such as high temperatures, modern advancements have led to the development of milder and more efficient copper-catalyzed arylation protocols. nih.govwikipedia.org

The Ullmann condensation can be adapted for the synthesis of aryl alkynes, including this compound. This typically involves the coupling of an aryl halide with a terminal alkyne in the presence of a copper catalyst. wikipedia.orgchemeurope.com The reaction mechanism is thought to involve the formation of a copper(I) acetylide, which then reacts with the aryl halide. wikipedia.org

Modern Ullmann-type reactions often utilize soluble copper catalysts supported by ligands such as diamines or acetylacetonates, which allow for lower reaction temperatures compared to the traditional use of copper powder. wikipedia.org The choice of ligand is crucial for the success of these reactions, with ligands like prolinamide showing effectiveness in aqueous media. acs.org

While palladium catalysis, particularly the Sonogashira reaction, is more commonly employed for aryl alkyne synthesis due to its milder conditions and broader functional group tolerance, copper-mediated arylations offer a valuable alternative, especially in specific synthetic contexts.

| Catalyst System | Nucleophile | Electrophile | Conditions |

| CuI/Ligand | Amines | Aryl Halides | Aqueous media |

| Copper Powder | Phenols | Aryl Halides | High Temperature |

| Soluble Cu Catalyst | Alkynes | Aryl Halides | Milder Temperature |

Nickel-Catalyzed Coupling Reactions

Nickel has emerged as an attractive alternative to palladium in cross-coupling reactions due to its lower cost, greater abundance, and unique catalytic properties. rsc.org Nickel catalysts have been successfully applied to Sonogashira-type couplings for the synthesis of aryl alkynes. rsc.orgkit.edunih.gov

Nickel-catalyzed Sonogashira reactions can effectively couple non-activated alkyl halides with terminal alkynes, a transformation that can be challenging for palladium catalysts. kit.edunih.govacs.org These reactions often employ nickel complexes with specific ligands, such as those containing phosphorus and sulfur ([P,S]) or phosphorus and selenium ([P,Se]) bidentate ligands. kit.edu The choice of ligand and reaction conditions can allow for the selective coupling of different alkyl halides (iodides, bromides, and chlorides). acs.org

For the synthesis of this compound, a nickel-catalyzed approach would involve the coupling of a 4-halotoluene with 3,3-dimethyl-1-butyne. The catalytic system might consist of a nickel(II) precursor, a suitable ligand, and a base. In some cases, additives like sodium iodide are used to facilitate the coupling of less reactive alkyl chlorides. kit.edu

Recent developments have also explored the use of visible-light sensitization to promote nickel-catalyzed Sonogashira couplings, offering a potentially more sustainable and efficient method. acs.org Furthermore, nickel catalysis has been utilized in three-component cross-electrophile couplings, demonstrating the versatility of nickel in forming multiple carbon-carbon bonds in a single operation. nih.gov

| Catalyst System | Substrates | Key Features |

| NiCl₂ with [P,S] ligand | Alkyl halides, Terminal alkynes | Effective for non-activated alkyl chlorides kit.edu |

| Ni(0) with Thioxanthen-9-one | (Hetero)aryl halides, Alkynes | Visible-light sensitized acs.org |

| Ni(cod)₂ | Non-activated secondary alkyl halides, Terminal alkynes | First example for secondary alkyl halides nih.gov |

Rhodium-Catalyzed Transformations

Rhodium catalysis offers unique pathways for the synthesis of substituted arenes through C-H activation. rsc.orgnih.gov This strategy allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like aryl halides.

In the context of synthesizing analogs of this compound, rhodium catalysts can mediate the coupling of arenes with alkynes. rsc.org These reactions often proceed through a chelation-assisted mechanism, where a directing group on the arene coordinates to the rhodium center, facilitating the activation of a nearby C-H bond. rsc.orgnih.gov The resulting rhodacycle can then undergo insertion of an alkyne, leading to the formation of a new carbon-carbon bond. nih.gov

For instance, rhodium(III) catalysts have been shown to effectively catalyze the oxidative cycloaddition of benzamides and alkynes to form isoquinolones. nih.gov While not a direct synthesis of this compound itself, this methodology demonstrates the potential of rhodium catalysis for constructing complex aromatic systems incorporating alkyne fragments.

Rhodium catalysts have also been employed in the linear cross-trimerization of alkynes and alkenes, providing access to substituted trienes and chiral dienes. nih.gov This highlights the diverse reactivity of rhodium catalysts in transformations involving alkynes.

| Catalyst System | Transformation | Key Features |

| Rh(III) | Oxidative cycloaddition of benzamides and alkynes | C-H/N-H activation to form isoquinolones nih.gov |

| Cationic Rh(I)/H₈-BINAP | Linear cross-trimerization of alkynes and alkenes | Forms substituted trienes and chiral dienes nih.gov |

| Rh(I)/DPEphos | Coupling of carboxylic acids with terminal alkynes | Highly branched-selective allylic functionalization acs.org |

Metal-Free Synthetic Routes for Aryl Alkynes

While transition metal catalysis is a dominant strategy, the development of metal-free synthetic methods is of growing importance, particularly in applications where trace metal contamination is a concern, such as in pharmaceuticals. nih.gov

Metal-free approaches for the synthesis of aryl alkynes, including this compound, have been developed. One prominent strategy involves the base-mediated alkynylation of aryl chlorides, proceeding through a benzyne (B1209423) intermediate. nih.govnih.gov This method typically employs a strong base, such as a hindered lithium amide (e.g., TMPLi) or a metal alkoxide, to induce the elimination of HCl from the aryl chloride, generating a highly reactive benzyne. nih.govnih.gov The benzyne then undergoes a nucleophilic attack by the acetylide anion of the alkyne.

These reactions have shown tolerance for a range of functional groups, including fluoro, trifluoromethyl, silyl (B83357), and cyano groups. nih.gov The development of such metal-free methods provides a valuable alternative to traditional cross-coupling reactions for the synthesis of aryl alkynes.

Another emerging area is the use of photoredox catalysis in a metal-free manner. For example, the synthesis of α,β-unsaturated ketones (chalcones) has been achieved through the hydroacylation of aromatic alkynes using an organic photocatalyst like Eosin Y. acs.org While not a direct synthesis of this compound, this approach showcases the potential of metal-free, light-induced reactions for C-C bond formation involving alkynes.

Stereoselective Synthesis of Analogues and Derivatives

The stereoselective synthesis of analogues and derivatives of this compound is crucial for applications where specific three-dimensional arrangements of atoms are required, such as in medicinal chemistry or materials science. While the core structure of this compound is achiral, the introduction of chiral centers into its analogues opens up possibilities for creating novel molecules with specific biological activities or material properties.

For instance, nickel-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of axially chiral biaryls via an Ullmann-type coupling. organic-chemistry.org While not directly applied to this compound, this demonstrates the potential of transition metal catalysis to control stereochemistry in the synthesis of complex aromatic compounds.

Rhodium catalysis has also been instrumental in developing stereoselective transformations. For example, the asymmetric linear cross-trimerization of alkynes and alkenes using a chiral BINAP ligand can produce substituted chiral dienes. nih.gov Furthermore, rhodium-catalyzed allylation reactions of alkynes can proceed with high diastereo- and enantioselectivity, leading to the formation of chiral allylic ethers, sulfones, and amines. acs.org

The development of stereoselective methods for the synthesis of analogues of this compound remains an active area of research, with the potential to unlock new applications for this class of compounds.

Synthetic Utility of 3,3-Dimethyl-1-butyne as a Precursor

3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a key precursor in the synthesis of this compound. Its synthetic utility is primarily derived from its terminal alkyne functionality, which allows for its participation in a variety of carbon-carbon bond-forming reactions. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of certain reactions and impart unique properties to the final products.

The most prominent application of 3,3-dimethyl-1-butyne in this context is its use as the nucleophilic component in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings. beilstein-journals.orgwikipedia.orgorganic-chemistry.org In these reactions, the terminal alkyne is coupled with an aryl halide or triflate, typically a derivative of toluene (B28343), to form the desired product.

The Sonogashira reaction, in particular, is a widely employed method for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org It typically involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope. wikipedia.org Modifications to the traditional Sonogashira protocol, such as the development of copper-free and microwave-assisted methods, have further enhanced its utility and applicability, offering more environmentally friendly and efficient synthetic routes. nih.govorganic-chemistry.orgrsc.orgrsc.org

The following table summarizes the key reactants and their roles in the synthesis of this compound:

| Reactant | Role |

| 3,3-Dimethyl-1-butyne | Alkyne source (nucleophile) |

| 4-Halotoluene (e.g., 4-iodotoluene, 4-bromotoluene) | Aryl source (electrophile) |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Facilitates the cross-coupling reaction |

| Copper(I) Co-catalyst (e.g., CuI) | Activates the alkyne (in traditional Sonogashira) |

| Base (e.g., Triethylamine, Diisopropylamine) | Neutralizes the hydrogen halide byproduct |

| Solvent (e.g., THF, DMF, Toluene) | Provides the reaction medium |

Recent advancements have also explored the use of more sophisticated catalyst systems, including those with specialized phosphine ligands, to improve reaction yields and efficiencies, particularly for less reactive aryl chlorides. nih.gov The choice of solvent and base can also significantly impact the outcome of the reaction, with various combinations being explored to optimize the synthesis of specific arylalkynes. beilstein-journals.org

While detailed experimental data for the direct synthesis of this compound is not extensively reported in readily available literature, the general procedures for Sonogashira couplings of aryl halides with terminal alkynes provide a clear framework for its preparation. For instance, the coupling of 4-iodotoluene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst in a suitable solvent and base is a standard approach. walisongo.ac.id The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product.

Microwave-assisted Sonogashira reactions have emerged as a powerful tool for accelerating these transformations, often leading to significantly reduced reaction times and improved yields. organic-chemistry.orgresearchgate.netresearchgate.net These methods are particularly attractive for high-throughput synthesis and library generation.

Chemical Reactivity and Transformational Chemistry of 4 3,3 Dimethyl 1 Butynyl Toluene

Reactions of the Alkynyl Moiety

The carbon-carbon triple bond in 4-(3,3-dimethyl-1-butynyl)toluene is the primary site of chemical transformations, undergoing a variety of addition and cycloaddition reactions.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another fragment across the alkyne. The regiochemical outcome of these reactions is largely dictated by the steric hindrance of the tert-butyl group and the electronic effects of the p-tolyl group.

The hydroboration of internal alkynes is a well-established method for the synthesis of vinylboranes, which can be subsequently oxidized to ketones. For unsymmetrical internal alkynes like this compound, the regioselectivity of the boron addition is a key consideration. Due to the significant steric bulk of the tert-butyl group, the boron atom of the hydroborating agent is expected to add preferentially to the less sterically hindered carbon atom, which is the carbon adjacent to the p-tolyl group.

The reaction is typically carried out using sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) to prevent double addition across the alkyne. The initial syn-addition of the H-B bond across the triple bond results in a vinylborane (B8500763) intermediate. Subsequent oxidation of this intermediate, commonly with hydrogen peroxide in a basic solution, yields an enol that rapidly tautomerizes to the corresponding ketone. Given the predicted regioselectivity, the major product would be 1-(4-methylphenyl)-3,3-dimethyl-2-butanone.

Table 1: Predicted Outcome of Catalytic Hydroboration of this compound

| Reactant | Reagents | Predicted Major Product |

| This compound | 1. 9-BBN, THF2. H₂O₂, NaOH | 1-(4-methylphenyl)-3,3-dimethyl-2-butanone |

Catalytic hydrosilylation of internal alkynes provides a direct route to vinylsilanes, which are versatile synthetic intermediates. The reaction involves the addition of a hydrosilane (H-SiR₃) across the triple bond, catalyzed by transition metal complexes, most commonly those of platinum, rhodium, or iridium. mdpi.comnih.gov For this compound, the addition of the bulky silyl (B83357) group is sterically directed away from the tert-butyl group.

Therefore, the silyl group (SiR₃) is expected to add to the carbon atom adjacent to the p-tolyl group, while the hydrogen atom adds to the carbon bearing the tert-butyl group. The stereochemistry of the addition (syn or anti) is dependent on the specific catalyst and reaction conditions used, leading to either the (E) or (Z) isomer of the resulting vinylsilane. For instance, many platinum-catalyzed hydrosilylations proceed via syn-addition. libretexts.org

Table 2: Predicted Regioisomers from Catalytic Hydrosilylation

| Reagent | Catalyst | Predicted Product (Major Regioisomer) | Stereochemistry |

| Triethylsilane (HSiEt₃) | Platinum catalyst (e.g., Karstedt's) | (E/Z)-1-(Triethylsilyl)-1-(4-methylphenyl)-3,3-dimethyl-1-butene | Dependent on catalyst/conditions |

| Diphenylsilane (H₂SiPh₂) | Rhodium catalyst | (E/Z)-1-(Diphenylsilyl)-1-(4-methylphenyl)-3,3-dimethyl-1-butene | Dependent on catalyst/conditions |

The hydrostannylation of alkynes involves the addition of a tin hydride (e.g., tributyltin hydride, Bu₃SnH) across the triple bond to furnish vinylstannanes. This reaction can be initiated by radical initiators or catalyzed by transition metal complexes, with palladium complexes being particularly common. mdpi.comcapes.gov.brlibretexts.org In the case of sterically hindered internal alkynes, the regioselectivity is generally controlled by steric factors. capes.gov.br

For this compound, the bulky tributylstannyl group (Bu₃Sn) is anticipated to add to the less sterically encumbered carbon atom—the one bonded to the p-tolyl group. Palladium-catalyzed reactions typically proceed via a syn-addition mechanism, leading to the (E)-vinylstannane as the major product. capes.gov.br Radical hydrostannylation can often lead to a mixture of (E) and (Z) isomers. capes.gov.br

Table 3: Predicted Outcome of Catalytic Hydrostannylation of this compound

| Reactant | Reagents | Predicted Major Product |

| This compound | Bu₃SnH, Pd(PPh₃)₄ (cat.) | (E)-1-(Tributylstannyl)-1-(4-methylphenyl)-3,3-dimethyl-1-butene |

Hydroamination involves the addition of an N-H bond of an amine across the alkyne. The intermolecular hydroamination of internal alkynes typically requires a catalyst, such as complexes of titanium, gold, or other transition metals. acs.orgnih.govnih.gov For unsymmetrical alkynes like this compound, the reaction is expected to be regioselective, with the nitrogen atom adding to the less sterically hindered carbon (adjacent to the p-tolyl group) to form an enamine or imine intermediate. acs.orgnih.gov

Hydrohalogenation is the addition of hydrogen halides (HCl, HBr, HI) across the triple bond. youtube.commasterorganicchemistry.com The reaction generally follows Markovnikov's rule, proceeding through the most stable carbocation-like intermediate. For this compound, the positive charge is better stabilized at the benzylic position (adjacent to the p-tolyl group). Therefore, the halide is expected to add to this carbon, yielding a vinyl halide. Addition of a second equivalent of HX would lead to a geminal dihalide. In contrast to terminal alkynes, the radical-initiated anti-Markovnikov addition of HBr is less straightforward for internal alkynes and can result in mixtures of products. libretexts.orglibretexts.org

Table 4: Predicted Products of Hydroamination and Hydrohalogenation

| Reaction | Reagents | Predicted Major Product (after hydrolysis if applicable) |

| Hydroamination | Aniline, Ti or Au catalyst | 1-(4-methylphenyl)-3,3-dimethyl-2-butanone |

| Hydrohalogenation | HCl (1 equivalent) | (E/Z)-2-Chloro-1-(4-methylphenyl)-3,3-dimethyl-1-butene |

Alkynes can function as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form cyclohexadiene derivatives. libretexts.org The reactivity of an alkyne as a dienophile is generally enhanced by the presence of electron-withdrawing groups. The alkyne in this compound is relatively electron-neutral, which may result in lower reactivity.

Furthermore, the significant steric bulk of the tert-butyl group can impede the approach of the diene, potentially requiring high temperatures or pressures to facilitate the cycloaddition. mdpi.com When the reaction does proceed, the bulky tert-butyl group would direct the stereochemical outcome of the addition. For example, in a reaction with a simple diene like 1,3-butadiene, the product would be 1-(tert-butyl)-4-(p-tolyl)-1,4-cyclohexadiene.

Table 5: Predicted Outcome of Diels-Alder Reaction

| Diene | Dienophile | Predicted Product |

| 1,3-Butadiene | This compound | 1-(tert-butyl)-4-(p-tolyl)-1,4-cyclohexadiene |

Oxidation and Reduction Pathways

The presence of both an oxidizable benzylic methyl group and a reducible alkyne function imparts a rich redox chemistry to this compound.

Oxidation: The toluene (B28343) moiety is susceptible to oxidation at the benzylic methyl group under various conditions. For instance, visible light-induced aerobic oxidation, catalyzed by species like tetrabutylammonium (B224687) tribromide (TBATB), can convert toluenes to the corresponding benzoic acids. bohrium.com In the case of this compound, this would yield 4-(3,3-dimethyl-1-butynyl)benzoic acid. The alkyne itself can also undergo oxidative cleavage, particularly under strong oxidizing conditions (e.g., ozonolysis or permanganate), which would break the triple bond to form carboxylic acids. The photo-oxidation of toluene can also lead to ring cleavage, forming products like glyoxal (B1671930) and methylglyoxal, a pathway confirmed in atmospheric chemistry studies. nih.gov The chemoselectivity between benzylic oxidation and alkyne cleavage is a critical consideration, often tunable by the choice of oxidant and reaction conditions. For example, photocatalytic oxidation using a Pd/WO3 catalyst has been shown to completely oxidize toluene to CO2 under visible light. rsc.org

Reduction: The primary reduction pathway for this compound involves the catalytic hydrogenation of the carbon-carbon triple bond. This reaction can proceed in a stepwise manner, offering access to either the corresponding alkene or the fully saturated alkane.

Partial Reduction to Alkene: Using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage to selectively form (Z)-4-(3,3-dimethyl-1-butenyl)toluene.

Complete Reduction to Alkane: Employing more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere will lead to the complete reduction of the alkyne, bypassing the alkene intermediate, to yield 4-(3,3-dimethylbutyl)toluene. Trimetallic catalysts, such as Ni-Co-Mo supported on zeolites, have also been investigated for toluene hydrogenation, indicating a range of catalytic systems are available for such transformations. researchgate.net The hydrogenation of dimethyl maleate (B1232345) to 1,4-butanediol (B3395766) over copper-based catalysts further highlights the industrial relevance of catalytic hydrogenation processes. researchgate.net

| Reaction Type | Reagents/Catalyst | Primary Product |

| Benzylic Oxidation | Tetrabutylammonium tribromide, O2, light | 4-(3,3-Dimethyl-1-butynyl)benzoic acid |

| Partial Reduction | H2, Lindlar's Catalyst | (Z)-4-(3,3-Dimethyl-1-butenyl)toluene |

| Full Reduction | H2, Pd/C | 4-(3,3-Dimethylbutyl)toluene |

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich triple bond of this compound is a prime site for addition reactions. The regioselectivity of these additions is heavily influenced by the electronic properties of the tolyl group and the significant steric hindrance imposed by the tert-butyl group.

Nucleophilic Additions: While simple alkynes are generally unreactive towards nucleophiles, the presence of activating groups can facilitate such additions, often referred to as conjugate or Michael additions. acs.orgnih.gov For unactivated alkynes like this compound, nucleophilic attack typically requires strong nucleophiles or transition-metal catalysis. The addition of a nucleophile (Nu⁻) would be expected to occur at the internal carbon of the alkyne, placing the resulting negative charge at the benzylic position where it can be stabilized by the aromatic ring.

Electrophilic Additions: Electrophilic addition is a more common reaction pathway for alkynes. libretexts.org The reaction is initiated by the attack of the π-electrons of the triple bond on an electrophile (E⁺).

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HCl, HBr) follows Markovnikov's rule. The proton adds to the less substituted carbon (the one bonded to the tolyl group), generating a vinyl carbocation on the more substituted carbon (bonded to the tert-butyl group). This carbocation is stabilized by the adjacent bulky alkyl group. Subsequent attack by the halide ion (X⁻) yields the corresponding vinyl halide. The significant steric bulk of the tert-butyl group may also influence the reaction, potentially leading to rearrangements or alternative addition products, as seen in the addition of HCl to 3,3-dimethyl-1-butene. youtube.com

Hydration: Acid-catalyzed hydration (using reagents like mercury(II) sulfate (B86663) in aqueous sulfuric acid) also follows Markovnikov's rule. libretexts.org The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, this would produce 4-(4-methylphenyl)-2,2-dimethylbutan-2-one.

Hydrometallation: The addition of metalloid hydrides, such as boranes (hydroboration) or silanes (hydrosilylation), provides a route to functionalized alkenes. rsc.orgresearchgate.net Hydroboration-oxidation, for example, typically results in anti-Markovnikov addition, placing the hydroxyl group on the less substituted carbon atom after the oxidation step.

| Reaction Type | Reagents | Regioselectivity | Product |

| Hydrohalogenation | H-X (e.g., HBr) | Markovnikov | 2-Bromo-4-(4-methylphenyl)-3,3-dimethyl-1-butene |

| Hydration | H2O, H2SO4, HgSO4 | Markovnikov | 4-(4-Methylphenyl)-2,2-dimethylbutan-2-one |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Anti-Markovnikov | (E)-4-(3,3-Dimethyl-1-butenyl)toluene-2-ol |

Reactions of the Toluene Moiety

Beyond the reactivity of the alkyne, the toluene portion of the molecule offers sites for functionalization at both the benzylic methyl group and the aromatic ring itself.

The methyl group of the toluene ring is a handle for introducing a variety of functional groups. These reactions often proceed via radical or ionic intermediates at the benzylic position.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN, can selectively introduce a bromine atom at the benzylic position to form 1-(bromomethyl)-4-(3,3-dimethyl-1-butynyl)benzene. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

C-H Activation/Arylation: Modern cross-coupling methods allow for the direct arylation of toluene derivatives at the benzylic position. nih.govresearchgate.net For example, using a palladium catalyst in conjunction with a base like KN(SiMe3)2 can activate the benzylic C-H bond for coupling with aryl bromides, forming diarylmethane structures.

One-Pot Functionalization: Transition-metal-free, one-pot procedures have been developed for benzylic C-O, C-S, and C-N bond formation. organic-chemistry.org These methods typically involve an initial benzylic bromination followed by in-situ reaction with a nucleophile (e.g., benzoic acid, thiols, or amines) to yield the corresponding functionalized product. organic-chemistry.org

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The existing 4-(3,3-dimethyl-1-butynyl) substituent acts as an activating group and an ortho, para-director due to the electron-donating nature of alkyl groups. Since the para position is already occupied, incoming electrophiles will be directed to the ortho positions (positions 2 and 6 of the benzene (B151609) ring).

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group (-NO2) onto the ring. cerritos.edulibretexts.org

Halogenation: The introduction of a halogen (e.g., Br2 with a Lewis acid catalyst like FeBr3) places a halogen atom on the ring.

Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) and a Lewis acid (e.g., AlCl3) introduces an acyl group (-COR) to the aromatic ring.

The steric bulk of the tert-butyl group, although several bonds away, might exert some influence, potentially favoring substitution at the less sterically hindered ortho position if there are other bulky groups involved in the transition state. The reactivity of toluene in EAS reactions is significantly higher than that of benzene due to the activating methyl group. libretexts.orgyoutube.com

| Reaction | Reagents | Product |

| Nitration | HNO3, H2SO4 | 1-(3,3-Dimethyl-1-butynyl)-4-methyl-2-nitrobenzene |

| Bromination | Br2, FeBr3 | 2-Bromo-1-(3,3-dimethyl-1-butynyl)-4-methylbenzene |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(5-(3,3-Dimethyl-1-butynyl)-2-methylphenyl)ethan-1-one |

Chemo- and Regioselectivity in Complex Transformations

In molecules with multiple reactive sites like this compound, controlling the chemo- and regioselectivity is paramount for synthetic utility.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a poisoned catalyst like Lindlar's will selectively reduce the alkyne without affecting the aromatic ring. Conversely, certain oxidation conditions might target the benzylic methyl group while leaving the alkyne intact. Nickel-catalyzed multi-component reactions have been developed that show excellent chemoselectivity, forming multiple new C-C bonds in a single step involving alkynes. nih.gov

Regioselectivity: This determines where on a functional group a reaction occurs. In electrophilic additions to the alkyne, the regioselectivity is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule), which is influenced by both electronic and steric factors. The significant steric hindrance from the tert-butyl group will strongly disfavor any reaction at the adjacent alkyne carbon, thus reinforcing the Markovnikov regioselectivity in many additions. In electrophilic aromatic substitution, the directing effect of the alkyl substituent channels the incoming electrophile to the ortho positions.

The interplay between the electronic nature of the tolyl group, the steric bulk of the tert-butyl group, and the inherent reactivity of the alkyne and benzylic positions allows for a wide array of selective transformations, making this compound a potentially versatile building block in organic synthesis.

Catalysis in the Chemical Transformations of 4 3,3 Dimethyl 1 Butynyl Toluene

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is extensively used for the functionalization of 4-(3,3-dimethyl-1-butynyl)toluene. This approach often provides high selectivity and activity under mild reaction conditions due to the well-defined nature of the molecular catalyst.

Palladium-Based Catalysts

Palladium catalysis is fundamental to many C-C bond-forming reactions involving terminal alkynes. The most prominent of these is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The catalytic cycle of the Sonogashira reaction typically involves both palladium and a copper(I) co-catalyst. The process begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the Cu(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to the Pd(II) complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are less stringent. organic-chemistry.org Copper-free Sonogashira couplings have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is a common side reaction promoted by copper. rsc.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions This table is a representative example of typical Sonogashira reaction conditions and is not specific to this compound.

| Aryl Halide | Alkyne | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene (B28343) | >95 |

| Bromobenzene | 1-Heptyne | Pd(PPh₃)₄/CuI | Piperidine | DMF | ~90 |

Copper-Based Catalysts

Copper catalysts are crucial not only as co-catalysts in Sonogashira reactions but also as primary catalysts in their own right. nih.gov The most notable copper-catalyzed reaction for terminal alkynes is the Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." rug.nlorganic-chemistry.org This reaction provides a highly efficient and selective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions and is compatible with a wide variety of functional groups. rug.nl The active catalyst is typically a copper(I) species, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent or by using a Cu(I) salt directly. rug.nl

Copper catalysis also enables the direct amidation of terminal alkynes, using oxygen as the terminal oxidant, to form ynamides. nih.gov Furthermore, copper-catalyzed cross-coupling of terminal alkynes with N-tosylhydrazones can lead to the formation of allene (B1206475) intermediates, which can then undergo further cyclization reactions. mdpi.com

Rhodium-Based Catalysts

Rhodium catalysts are effective for various transformations of terminal alkynes. For instance, rhodium complexes can catalyze the chlorinative dimerization of terminal alkynes using trichloroacetyl chloride as a chlorine source to stereoselectively produce (Z,Z)-1,4-dichloro-1,3-butadienes. capes.gov.br Rhodium catalysis also enables the oxygenative carbofunctionalization of terminal alkynes. nih.gov This process can lead to the formation of multiple new bonds (C-C, C-H, C-O, and C-heteroatom) in a single operation, generating complex cyclic carboxylic acid derivatives from simple terminal alkynes. nih.gov The mechanism often involves the formation of a rhodium vinylidene intermediate, which can then react with various nucleophiles. nih.gov

Other Transition Metal Catalysts (e.g., Nickel, Scandium, Yttrium, Samarium, Lanthanum)

A range of other transition metals catalyze unique transformations of terminal alkynes.

Nickel: Nickel catalysts, often in combination with ligands like bisphosphine ligands, are effective for C-C bond-forming reactions, including intermolecular alkenylations and multicomponent couplings. rsc.org Nickel-catalyzed systems can offer improved regioselectivity compared to palladium in certain Heck-type reactions. rsc.org They are also used in four-component carbonylations to produce β,γ-unsaturated ketones. acs.org

Scandium: Cationic half-sandwich scandium catalysts have been used for the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with alkynes, providing a direct route to 2-allylaniline (B3051291) derivatives. rsc.org Scandium catalysts also promote the regio- and stereospecific methylalumination of alkynes that contain a tethered ether group, where the oxygen atom directs the selectivity. nih.govacs.org

Yttrium and Lanthanum: These rare-earth metals are active in the catalytic oligomerization of terminal alkynes. rug.nlscispace.com The selectivity of the reaction (dimerization vs. higher oligomerization) and the structure of the resulting enyne products depend on both the metal and the alkyne's substituent. rug.nlscispace.com The active species are believed to be lanthanide acetylides formed via σ-bond metathesis. rug.nlscispace.com Yttrium catalysts have also been shown to be effective in the ortho-alkylation of tertiary anilines with alkenes. researchgate.net

Samarium: Samarium(III) catalysts, such as Sm[N(SiMe₃)₂]₃, are effective for the hydroboration of alkynes with pinacolborane (HBpin), leading to the formation of alkenylboron compounds. scispace.com Samarium diiodide (SmI₂) is a well-known single-electron reductant, and recent work has focused on developing catalytic cycles for Sm(II)/Sm(III), enabling reductive cross-couplings. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recyclability. sigmaaldrich.com This is particularly important for reducing the cost and environmental impact of chemical processes. nih.gov

For the functionalization of alkynes like this compound, several heterogeneous systems have been developed. These often involve immobilizing an active metal species on a solid support.

Copper on Silica (B1680970): Copper(I) acetate (B1210297) supported on silica has been used as a recyclable heterogeneous catalyst for CuAAC reactions, synthesizing 1,4-disubstituted-1,2,3-triazoles in sustainable solvents like water/ethanol. mdpi.com This system can be recycled multiple times with minimal loss of activity. mdpi.com

Ruthenium on Silica: While homogeneous ruthenium catalysts are known for the anti-Markovnikov hydration of terminal alkynes to aldehydes, heterogeneous versions like Ru-SiO₂ have been explored for the dehydrogenative silylation of alkenes, a step in a one-pot synthesis of terminal alkynes from alkenes. nih.govacs.org

Metal-Organic Frameworks (MOFs): MOFs can serve as platforms for supporting catalytic metal ions. For example, a copper(I)-loaded MOF has been used as a recyclable catalyst for the three-component coupling of alkynes, aldehydes, and amines (A³ coupling). mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Alkyne Transformations

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often higher and more specific | Can be lower; may have mass transfer limitations |

| Catalyst Separation | Difficult, often requires chromatography | Easy, typically by filtration |

| Recyclability | Generally poor | Generally good |

| Thermal Stability | Often lower | Typically higher |

| Example | Pd(PPh₃)₄ in Sonogashira coupling | Cu₂O nanoparticles on silica for CuAAC |

Organocatalysis in Functionalization

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional transition metal catalysis. organic-chemistry.orgacs.org This approach is attractive for applications where metal contamination is a concern, such as in the synthesis of pharmaceuticals.

While transition metals dominate alkyne functionalization, organocatalytic methods are emerging. A significant development is the synthesis of alkynes from non-alkyne precursors using an organocatalyst. For example, diaryl alkynes can be synthesized by coupling benzaldehyde (B42025) and benzyl (B1604629) chloride derivatives using a highly reactive sulfenate anion as the catalyst. organic-chemistry.orgacs.org This catalyst is generated in situ under mild, basic conditions from stable sulfoxide (B87167) precursors. This method provides an organocatalytic alternative to classical stoichiometric preparations or metal-catalyzed cross-coupling reactions like the Sonogashira coupling. organic-chemistry.org

Chiral Catalysis in the Enantioselective Transformations of this compound

Extensive literature reviews did not yield specific examples of chiral catalysis being applied to the enantioselective transformations of this compound. While the principles of asymmetric catalysis are well-established for a wide range of toluene derivatives and alkynes, dedicated studies focusing on this particular substrate appear to be limited or not publicly available.

The field of chiral catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, which is crucial in pharmaceuticals, agrochemicals, and materials science. Methodologies such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions, often employing chiral transition metal complexes or organocatalysts, have been successfully applied to structurally related molecules. These transformations typically involve the creation of one or more stereocenters with high levels of enantiomeric excess (ee).

However, without specific research data on this compound, a detailed discussion on catalyst systems, reaction conditions, and the resulting stereochemical outcomes for this compound cannot be provided at this time. Further research would be necessary to explore the potential of chiral catalysis in the enantioselective functionalization of this specific alkyne.

Applications in Advanced Materials and Chemical Synthesis

Monomeric Precursors and Polymerization Potential

While 4-(3,3-Dimethyl-1-butynyl)toluene itself is not a conventional monomer, its vinyl-substituted analogue, 4-(3,3-dimethyl-1-butynyl)styrene, serves as a key model for understanding its polymerization potential. The presence of the bulky 3,3-dimethyl-1-butynyl group introduces specific characteristics to the polymerization process and the resulting polymer properties.

Anionic polymerization is a chain-reaction polymerization where the active centers are anions. semanticscholar.orgyoutube.com This method is particularly effective for monomers with electron-withdrawing groups, which can stabilize the propagating anionic species. youtube.com Research on styrenic monomers containing ethynyl (B1212043) substituents has demonstrated that these monomers can undergo living anionic polymerization. acs.org

A study on the anionic polymerization of 4-(3,3-dimethyl-1-butynyl)styrene, a closely related monomer, showed that it polymerizes quantitatively in THF at -78 °C using initiators like sec-butyllithium. acs.org The resulting polymers exhibited predictable molecular weights and narrow molecular weight distributions (PDI = 1.03–1.15), which is characteristic of a living polymerization. acs.org The electron-withdrawing nature of the ethynyl group enhances the reactivity of the monomer. acs.org This living nature allows for the synthesis of well-defined block copolymers by sequential addition of other monomers like isoprene, styrene (B11656), or tert-butyl methacrylate. acs.org

The polymerization behavior of related styrenic monomers provides further insight. For instance, 4-tert-butylstyrene, which has a similar bulky group, also undergoes anionic polymerization to create polymers that are precursors for high-performance materials. acs.orgnih.gov

Table 1: Anionic Polymerization of Styrenic Monomers with Bulky/Alkynyl Substituents

| Monomer | Initiator | Conditions | Resulting Polymer Characteristics | Reference |

| 4-(3,3-Dimethyl-1-butynyl)styrene | sec-Butyllithium | THF, -78 °C, 0.5 h | Quantitative yield, Predicted Mₙ, PDI = 1.03–1.15 | acs.org |

| 4-tert-Butylstyrene | sec-Butyllithium | Cyclohexane | Well-defined polymers | acs.org |

| 4-Chlorostyrene | oligo(α-methylstyryl)lithium / PhOCs | THF, -78 °C, 5 min | Quantitative yield, Predicted Mₙ, PDI < 1.1 | bohrium.com |

Controlled or "living" polymerizations are vital for creating polymers with specific architectures, molecular weights, and low polydispersity. semanticscholar.orgresearchgate.net The successful living anionic polymerization of 4-(3,3-dimethyl-1-butynyl)styrene is a prime example of such control. acs.org This control is crucial for producing advanced materials like block copolymers, where different monomer blocks impart distinct properties. acs.org

Other controlled polymerization methods are also applicable to styrenic monomers. Atom Transfer Radical Polymerization (ATRP) has been used to polymerize a variety of substituted styrenes in a controlled manner, yielding polymers with low polydispersity (Mw/Mn < 1.5). cmu.edu The polymerization rates in ATRP are influenced by the electronic nature of the substituents on the styrene ring. cmu.edu Additionally, techniques like nitroxide-mediated polymerization (NMP) have demonstrated a controlled character for the polymerization of styrene and its derivatives. cmu.edumdpi.com These methods rely on a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymeric structures. cmu.edu

Building Blocks for Complex Organic Architectures

The terminal alkyne functionality in this compound is a key feature that allows it to serve as a versatile building block in the synthesis of more complex molecules through carbon-carbon bond-forming reactions.

The Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis and is widely used in the creation of natural products. wikipedia.orgbeilstein-journals.orglibretexts.org Conceptually, this compound is an ideal substrate for this reaction. It can be coupled with a wide array of complex aryl or vinyl halides, incorporating the tolyl-alkyne moiety into a larger molecular framework. This strategy is employed in the synthesis of polyyne natural products and other complex targets like neocarzinostatin (B611948) chromophore. nih.gov The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst, making it suitable for late-stage functionalization in the synthesis of intricate molecules. wikipedia.orgorganic-chemistry.org

In the realm of fine chemicals, particularly for pharmaceuticals and agrochemicals, this compound and its analogs are valuable intermediates. The Sonogashira coupling provides a direct route to disubstituted alkynes, which are structural motifs found in many biologically active compounds. beilstein-journals.orgorganic-chemistry.org

A practical example that highlights this utility is the synthesis of an intermediate for the anticancer drug Erlotinib. beilstein-journals.org A similar building block, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, is synthesized via a Pd/Cu-catalyzed Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114). beilstein-journals.org This demonstrates the industrial relevance of using aryl alkynes as key building blocks. The reaction conditions for such couplings can be optimized by screening different catalysts, ligands, bases, and solvents to achieve high yields. beilstein-journals.org

Table 2: Example Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 89% | beilstein-journals.org |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | N/A | Good | libretexts.org |

| Aryl Iodides | Terminal Alkynes | Pd₂(dba)₃ / Ligand 2 | N/A | N/A | Good | libretexts.org |

This table presents examples of reaction conditions for Sonogashira couplings, a key reaction for the application of this compound in synthesis.

Ligand Design in Organometallic Chemistry

The carbon-carbon triple bond in this compound allows it to function as an alkynyl ligand in organometallic chemistry. numberanalytics.com Alkynyl ligands are valuable due to their unique electronic and steric properties. numberanalytics.combritannica.com They can act as both σ-donors and π-acceptors, enabling them to form stable complexes with a wide range of transition metals. numberanalytics.com

The alkyne group in this compound can participate in coordination and oxidative addition reactions with transition metal centers. For example, it has been shown to react with a platinum(0) complex to generate coordination complexes and, upon heating, cis-hydrido(alkynyl)platinum(II) species. The bulky tert-butyl group can influence the stability and reactivity of the resulting metal complex, potentially leading to catalysts with unique selectivity or materials with novel electronic properties. The design of such ligands is crucial for developing new catalysts and functional organometallic materials. libretexts.orglibretexts.org

Spectroscopic Characterization and Structural Elucidation of 4 3,3 Dimethyl 1 Butynyl Toluene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-(3,3-dimethyl-1-butynyl)toluene, providing insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides characteristic signals for the different types of protons in this compound. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). libretexts.org

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following key signals are observed: a singlet for the three protons of the methyl group attached to the aromatic ring (Ar-CH₃), a singlet for the nine protons of the tert-butyl group (C(CH₃)₃), and two doublets for the four aromatic protons, indicative of a para-substituted benzene (B151609) ring. sysu.edu.cnutsouthwestern.eduepfl.chpitt.edudu.educarlroth.comsigmaaldrich.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-CH | ~7.2-7.4 | d | 2H |

| Ar-CH | ~7.0-7.1 | d | 2H |

| Ar-CH₃ | ~2.35 | s | 3H |

| C(CH₃ )₃ | ~1.32 | s | 9H |

| Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. sysu.edu.cnpdx.eduscispace.com |

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. youtube.com

The ¹³C NMR spectrum of this compound displays distinct signals for the aromatic, alkynyl, and aliphatic carbons. The chemical shifts are influenced by factors such as hybridization and the electronic effects of neighboring atoms. libretexts.orgmdpi.com For instance, sp² hybridized carbons of the aromatic ring and sp hybridized carbons of the alkyne group resonate at characteristic downfield positions. libretexts.orglibretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C -CH₃ (Aromatic) | ~138 |

| C H (Aromatic) | ~131 |

| C H (Aromatic) | ~128 |

| C -C≡C (Aromatic) | ~120 |

| Ar-C ≡C | ~93 |

| Ar-C≡C | ~80 |

| C (CH₃)₃ | ~31 |

| C(C H₃)₃ | ~28 |

| Ar-C H₃ | ~21 |

| Note: Chemical shifts are approximate and can vary based on experimental conditions. youtube.comresearchgate.netoregonstate.eduwisc.edu |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled, revealing vicinal and geminal proton relationships. This helps in assigning the signals of the aromatic protons by showing their through-bond coupling. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms. rsc.org For example, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the same group. ipb.ptrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. rsc.org It can be used to unambiguously assign the quaternary carbons, such as the alkynyl carbons and the aromatic carbon attached to the butynyl group, by observing their correlations with nearby protons. ipb.ptwiley-vch.de For instance, a correlation between the methyl protons of the toluene (B28343) moiety and the ipso-carbon of the aromatic ring would be visible.

Silicon-29 NMR (²⁹Si NMR) for Silylated Derivatives

In the study of silylated derivatives of this compound, Silicon-29 NMR (²⁹Si NMR) spectroscopy is a valuable tool. The chemical shift of the ²⁹Si nucleus is sensitive to its electronic environment. unige.chresearchgate.net

The ²⁹Si NMR chemical shifts are influenced by the nature of the substituents on the silicon atom. unige.chrsc.org For instance, in trialkylsilyl derivatives, the chemical shift provides information about the degree of substitution and the electronic nature of the groups attached to the silicon. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help interpret experimental ²⁹Si NMR chemical shifts. unige.ch The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS). rsc.orgillinois.edu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the characteristic functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits absorption bands corresponding to the vibrational modes of its constituent bonds. guidechem.com

Key characteristic absorption bands include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹. researchgate.netresearchgate.net

C-H stretching (aliphatic): Found in the region of 2850-3000 cm⁻¹. researchgate.netnist.gov

C≡C stretching (alkyne): A weak to medium intensity band appears in the region of 2100-2260 cm⁻¹. For internal alkynes like this compound, this band can be weak or absent if the molecule is highly symmetrical. nist.govchemicalbook.comspectrabase.comchemicalbook.com

C=C stretching (aromatic): These absorptions typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-H bending (aromatic): Out-of-plane bending vibrations for para-substituted benzenes are found in the 800-850 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Alkyne C≡C | Stretching | ~2230 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Out-of-plane bending | 800 - 850 |

| Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (e.g., neat liquid, KBr pellet). |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. For this compound, the most characteristic feature in the Raman spectrum is the intense stretching vibration of the carbon-carbon triple bond (C≡C).

Detailed Research Findings:

The C≡C stretching frequency in aryl alkynes is known to be a strong and sensitive indicator of the local molecular environment. nih.govacs.org For aromatic alkynes, this signal is particularly enhanced due to the conjugation with the phenyl ring. rsc.org In this compound, the C≡C stretch is expected to appear in the characteristic "silent region" of the Raman spectrum, typically around 2100-2250 cm⁻¹, where interference from other cellular or solvent molecules is minimal. rsc.org The exact position of this band can be influenced by the solvent polarity and the nature of substituents on the aromatic ring. nih.gov

Studies on related compounds, such as 4-ethynyl-l-phenylalanine, have demonstrated that the aryl alkyne vibration is a sensitive probe of its environment, showing frequency shifts and spectral narrowing upon changes in the surrounding medium. nih.gov The Raman intensity of the alkyne stretch is generally higher in more conjugated structures. rsc.org The presence of the toluene methyl group and the bulky tert-butyl group on the alkyne can also subtly influence the vibrational frequencies of the aromatic ring modes.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) for this compound | Intensity |

| C≡C Stretch | ~2110 - 2130 | Strong |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H Stretch | ~2850 - 3000 | Medium |

| Ring C=C Stretch | ~1600 | Medium-Strong |

| CH₃ Symmetric Bend | ~1380 | Weak-Medium |

| tert-Butyl Symmetric Bend | ~1365 | Weak-Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Detailed Research Findings:

For this compound, HRMS is crucial for confirming its molecular formula, C₁₃H₁₆. guidechem.com The high mass accuracy of HRMS, often within a few parts per million (ppm), allows for unambiguous identification of the compound. researchgate.net The technique is particularly valuable in distinguishing between isomers and in the analysis of complex mixtures. The ability to obtain precise mass measurements is also critical for the characterization of novel derivatives and reaction products.

| Parameter | Value for this compound |

| Molecular Formula | C₁₃H₁₆ guidechem.com |

| Calculated Exact Mass | 172.1252 u |

| Monoisotopic Mass | 172.125200510 u guidechem.com |

A key fragmentation pathway for toluene-containing compounds involves the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. libretexts.org This fragment is often the base peak in the mass spectrum. Other expected fragmentations for this compound would involve the loss of a methyl group (CH₃, 15 u) or a tert-butyl group (C(CH₃)₃, 57 u) from the molecular ion. libretexts.orggatech.edu

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of this compound and identifying any volatile byproducts from its synthesis or degradation. rsc.orgresearchgate.net

Detailed Research Findings:

A typical GC-MS analysis would involve injecting a solution of the compound into the GC, where it is vaporized and separated on a capillary column. orientjchem.org The retention time of the main peak is characteristic of the compound, and the peak area can be used for quantitative analysis to determine purity. The mass spectrometer then records the mass spectrum of the eluting components. For this compound, the GC-MS analysis would confirm the identity of the main peak through its mass spectrum and would also detect and help identify any impurities present. nih.govnih.gov The method is highly sensitive, capable of detecting impurities at very low levels. scielo.br

A suitable GC-MS method for the analysis of this compound would likely employ a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, and a temperature program that allows for the separation of the target compound from any potential impurities.

| GC-MS Parameter | Typical Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Electronic Spectroscopy (e.g., UV-Vis for conjugated systems)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. acs.org

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl ring and the alkyne group. The spectrum of the parent chromophore, phenylacetylene, shows an electronic transition (S₁ ← S₀) with its origin band around 278-279 nm. researchgate.netresearchgate.net The presence of the methyl group on the toluene ring is expected to cause a slight red shift (bathochromic shift) in the absorption maximum (λ_max) due to its electron-donating inductive effect.

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) would likely exhibit fine vibrational structure. In more polar solvents, these fine features may be broadened. The molar absorptivity (ε) at λ_max is expected to be significant, reflecting the allowed nature of the π → π* transition.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Phenylacetylene | Gas Phase | ~278 acs.org | - | S₁ ← S₀ (π → π) |

| Toluene | Gas Phase | ~262 nist.gov | ~2.5 (log ε) nist.gov | π → π |

| This compound (Predicted) | Hexane | ~280 - 290 | - | π → π* |

X-ray Diffraction Analysis (for solid-state structural determination of derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals of the parent this compound may be challenging due to its liquid nature at room temperature, its derivatives, particularly metal complexes, can often be crystallized and analyzed. nih.govnih.gov

Detailed Research Findings:

Research has shown that alkynes, including this compound, can react with transition metal complexes, such as those of platinum, to form stable coordination compounds. The X-ray crystal structures of such derivatives provide a wealth of information, including:

Precise bond lengths and angles of the this compound ligand.

The coordination geometry around the metal center. researchgate.net

Intermolecular interactions, such as π-stacking and van der Waals forces, which govern the crystal packing. acs.org

Computational and Theoretical Investigations of 4 3,3 Dimethyl 1 Butynyl Toluene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. For derivatives of toluene (B28343), like 4-(3,3-dimethyl-1-butynyl)toluene, these calculations can elucidate various properties. epstem.netnih.gov

The electronic structure of this compound is characterized by the interplay between the aromatic toluene ring and the electron-rich carbon-carbon triple bond of the butynyl group. The methyl group of toluene is a weak electron-donating group, while the alkynyl substituent also influences the electron distribution in the benzene (B151609) ring. nih.gov

Quantum chemical calculations can map the electron density surface, identifying regions susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized on the π-system of the benzene ring and the alkyne, while the LUMO would also involve these π-orbitals. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. epstem.net

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 0.5 D | Measures the polarity of the molecule. |

A significant reaction involving this compound is its synthesis via the Sonogashira cross-coupling reaction. This reaction couples 3,3-dimethyl-1-butyne (B43207) with a para-substituted toluene derivative, typically a halide. Quantum chemical calculations can model the entire catalytic cycle of this palladium- and copper-catalyzed reaction.

The key steps that can be elucidated include:

Oxidative Addition: The initial step where the palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium center.

Reductive Elimination: The final step that forms the C-C bond and regenerates the palladium(0) catalyst.

Theoretical studies can provide the geometries and energies of all intermediates and transition states in this process.

For the Sonogashira coupling, transition state analysis using quantum chemical methods can pinpoint the energy barriers for each step of the reaction. This allows for the determination of the rate-determining step and provides a deeper understanding of the reaction kinetics. The energy landscape, a plot of the potential energy of the system as a function of the reaction coordinate, can be constructed to visualize the entire reaction pathway. This landscape reveals the relative stabilities of all intermediates and the heights of the energy barriers connecting them.

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification. epstem.net For this compound, methods like DFT can be used to calculate:

¹H and ¹³C NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to predict NMR chemical shifts with good accuracy. epstem.net

Infrared (IR) Vibrational Frequencies: Calculation of the vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. The predicted frequencies are often scaled to account for systematic errors in the calculations. epstem.net

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is illustrative, based on general capabilities of computational methods.)

| Spectroscopic Data | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR (aromatic protons) | 7.0-7.4 ppm | Correlates to the chemical environment of protons on the benzene ring. |

| ¹³C NMR (alkyne carbons) | 80-90 ppm | Characteristic shifts for sp-hybridized carbons. |

| IR (C≡C stretch) | ~2230 cm⁻¹ | Identifies the presence of the alkyne functional group. |

Molecular Modeling and Dynamics

For this compound, an all-atom model could be developed within a force field like GROMOS96. tue.nl Such a model would allow for the simulation of its liquid state, predicting properties like density and enthalpy of vaporization. The bulky 3,3-dimethyl-1-butynyl group would significantly influence the intermolecular interactions, likely leading to different packing and dynamic behavior compared to unsubstituted toluene. tue.nl These simulations could also explore its interactions with other molecules, for instance, its behavior at a water-toluene interface, which has been studied for toluene itself. jafmonline.net

Structure-Reactivity and Structure-Property Relationship Studies

Structure-reactivity and structure-property relationship (QSRR/QSPR) studies aim to correlate the molecular structure with its reactivity and physical properties. chemrxiv.orgresearchgate.net For this compound, such studies would focus on how the electronic and steric effects of the substituents govern its behavior.

The para-substitution of the toluene ring with the bulky 3,3-dimethyl-1-butynyl group has several implications:

Steric Hindrance: The tert-butyl group at the end of the alkyne chain is sterically demanding and can influence the approach of reactants to the alkyne and the aromatic ring. copernicus.org

Electronic Effects: The methyl group is weakly electron-donating, while the butynyl group is also considered to be weakly electron-donating through hyperconjugation and resonance. These effects can influence the reactivity of the aromatic ring towards electrophilic substitution. nih.gov

Quantitative models can be developed to predict the reactivity of a series of related compounds based on descriptors derived from their molecular structure. chemrxiv.org These descriptors can be quantum chemically calculated properties or based on the 2D structure.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of 4-(3,3-dimethyl-1-butynyl)toluene often relies on the Sonogashira cross-coupling reaction, which, while effective, typically employs palladium and copper catalysts and organic solvents. Future research is increasingly directed towards greener and more sustainable synthetic methodologies.

Key areas of development include:

Alternative Energy Inputs: Exploring the use of microwave irradiation and photocatalysis can lead to significantly reduced reaction times and energy consumption compared to conventional heating. acs.org Photocatalytic methods, in particular, offer a green alternative for activating alkynes for various transformations. rsc.orgrsc.org

Eco-Friendly Solvents: Replacing traditional and often hazardous solvents like toluene (B28343) with safer, bio-based alternatives is a critical aspect of green chemistry. rsc.orgnih.govresearchgate.net Research into deep eutectic solvents or even solvent-free reaction conditions for the synthesis of aryl alkynes is a promising avenue.

Recyclable Catalytic Systems: The development of heterogeneous catalysts, such as metal nanoparticles supported on various materials or metal-organic frameworks (MOFs), can facilitate easy separation and reuse of the catalyst, thereby minimizing waste and production costs. mdpi.comnih.gov

Atom Economy: Investigating synthetic routes with higher atom economy, such as cross-dehydrogenative couplings, represents an environmentally friendly strategy for forming the C(sp²)-C(sp) bond in this compound, theoretically producing only dihydrogen as a byproduct. researchgate.net

A comparative look at traditional versus emerging green synthetic approaches is presented below:

| Feature | Traditional Synthesis (e.g., Sonogashira) | Emerging Green Routes |

| Catalyst | Homogeneous (e.g., Pd/Cu complexes) | Heterogeneous, recyclable (e.g., supported nanoparticles, MOFs) |

| Solvent | Often toxic organic solvents (e.g., toluene, THF) | Bio-based solvents, deep eutectic solvents, or solvent-free |

| Energy | Conventional heating | Microwave, photocatalysis |

| Byproducts | Stoichiometric amounts of salt waste | Minimal, aiming for high atom economy (e.g., H₂O or H₂) |

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the alkyne and the aromatic ring in this compound opens up a vast chemical space for selective transformations. Future research will likely focus on the design and application of novel catalytic systems to control the outcome of these reactions with high precision.

Promising research directions include:

Selective Hydrogenation: The controlled hydrogenation of the triple bond to either a double bond (alkene) or a single bond (alkane) without affecting the aromatic ring is a significant challenge. The development of selective catalysts, potentially based on earth-abundant metals, and understanding the influence of solvents on catalyst performance will be crucial. researchgate.netresearchgate.net

Cycloaddition Reactions: The alkyne moiety is an excellent participant in cycloaddition reactions, such as [2+2+2] and [2+2] cycloadditions, to construct complex polycyclic and heterocyclic structures. researchgate.netnih.govrsc.org The use of novel transition-metal catalysts can control the regio- and stereoselectivity of these transformations.

Transition Metal-Catalyzed Functionalization: The alkyne can undergo a variety of other transition metal-catalyzed reactions, including hydrometallation, carbometallation, and oxidative addition. For instance, reactions with platinum complexes are known to yield various organometallic species. The exploration of new catalysts will undoubtedly lead to novel functionalized derivatives.

The table below summarizes potential selective transformations and the types of catalysts that could be explored:

| Transformation | Target Product | Potential Catalytic Systems |

| Selective Hydrogenation | 4-(3,3-Dimethyl-1-butenyl)toluene | Supported Pd or Ru nanoparticles with tailored ligands |

| [2+2+2] Cycloaddition | Substituted benzene (B151609) derivatives | Cobalt, rhodium, or iridium complexes |

| [3+2] Cycloaddition | Five-membered heterocycles | Ruthenium or copper catalysts |

| Hydrosilylation | Vinylsilanes | Platinum or rhodium catalysts |

Bio-inspired and Biomimetic Approaches

Nature provides a rich source of inspiration for the development of novel and efficient chemical transformations. Applying bio-inspired and biomimetic strategies to the synthesis and functionalization of this compound is an emerging area with significant potential.

Key opportunities include:

Enzymatic Synthesis: The discovery of enzymes capable of producing toluene from microbial communities suggests that biocatalytic routes to toluene derivatives could be developed. nih.gov Engineering enzymes for the specific synthesis of this compound or its precursors from renewable feedstocks is a long-term but highly rewarding goal.

Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of metalloenzymes can lead to highly selective and efficient transformations under mild conditions. nih.gov For example, biomimetic systems could be developed for the selective oxidation or cyclization of the butynyl group.

Cationic Cyclizations: The alkyne can act as a terminating group in cationic cyclization reactions, a process that is often employed in the biomimetic synthesis of natural products. rsc.org This strategy could be used to construct complex carbocyclic frameworks from derivatives of this compound.

Integration into Advanced Functional Materials

The unique combination of a rigid alkynyl rod and a functionalizable toluene ring makes this compound an attractive building block for the construction of advanced functional materials.

Future research in this area could focus on:

Porous Organic Polymers (POPs) and Frameworks (POFs): The rigid structure of the molecule can be exploited to create highly porous materials with potential applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Organometallic Polymers: The alkyne functionality can be used for the synthesis of organometallic polymers with interesting electronic and optical properties. These materials could find applications in sensors, light-emitting diodes (LEDs), and other electronic devices.